molecular formula C8H8Cl2O B8540977 1-(dichloromethyl)-3-methoxybenzene

1-(dichloromethyl)-3-methoxybenzene

Cat. No. B8540977
M. Wt: 191.05 g/mol
InChI Key: CWRQRZVUZRMXJX-UHFFFAOYSA-N
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Patent
US04575565

Procedure details

5.8 gm (0.0274 moles) of the dithiolane of Example 4 was reacted following the procedure of Example 6 to give 5.01 gm of a 3.8:1 mixture of 3-methoxybenzaldichloride and 3-methoxybenzotrichloride (b.p. 83°-84° C. at 0.3 mm/Hg). NMR and GC/MS Analysis for Product: 1H--NMR (CDCl3), δ3.63 (S, 3H, OCH3), 6.7 (d, J=13.5 Hz, 2H), 7.65 (d, J=13.5 Hz, 2H); GCMS (70 ev), M/e (% rel. int.) 228 (M+ +4, 3.3), 226 (M+ +2, 9.2), 224 (M+, 9), 193 (17), 191 (93), 189 (100).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-methoxybenzotrichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 93 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2]C1C=CC(C2SCCS2)=CC=1.COC1C=C(C=CC=1)C(Cl)Cl.CO[C:27]1[CH:28]=[C:29]([C:33]([Cl:36])([Cl:35])[Cl:34])[CH:30]=[CH:31][CH:32]=1>>[CH3:1][O:2][C:32]1[CH:27]=[CH:28][C:29]([C:33]([Cl:34])([Cl:35])[Cl:36])=[CH:30][CH:31]=1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1SCCS1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(Cl)Cl)C=CC1
Name
3-methoxybenzotrichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C(Cl)(Cl)Cl
Step Three
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 93 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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